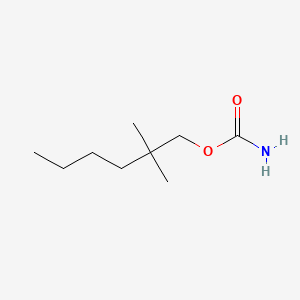
1-Hexanol, 2,2-dimethyl-, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 2,2-dimethyl-, carbamate is an organic compound with the molecular formula C_9H_19NO_2 It is a derivative of 1-hexanol, where the hydroxyl group is substituted with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 2,2-dimethyl-, carbamate can be achieved through various methods. One common approach involves the reaction of 1-hexanol, 2,2-dimethyl- with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoyl donor. This reaction can be catalyzed by various metal catalysts, such as tin or indium triflate, and proceeds smoothly under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of carbamates by reacting alcohols with carbamoyl chlorides or dimethyl carbonate in the presence of suitable catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 2,2-dimethyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
1-Hexanol, 2,2-dimethyl-, carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug design and medicinal chemistry due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Hexanol, 2,2-dimethyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-hexanol: A similar alcohol with a hydroxyl group instead of a carbamate group.
tert-Octyl alcohol: Another alcohol with a tertiary carbon atom.
tert-Butyl carbamate: A carbamate with a similar structure but different alkyl group .
Uniqueness
1-Hexanol, 2,2-dimethyl-, carbamate is unique due to its specific structure, which combines the properties of both an alcohol and a carbamate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
3124-40-1 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,2-dimethylhexyl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3,(H2,10,11) |
InChI Key |
SQJXXQLYUABPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
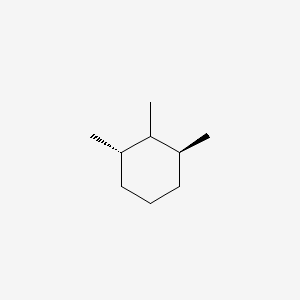
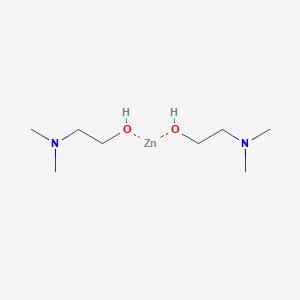
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
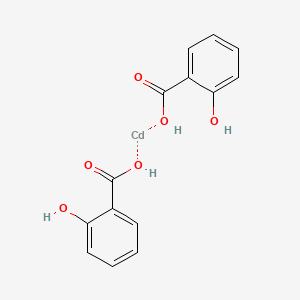
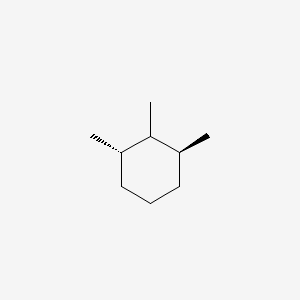
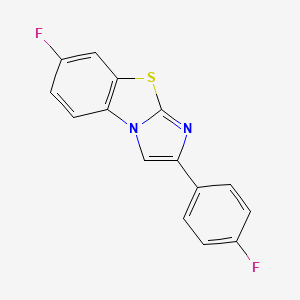
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
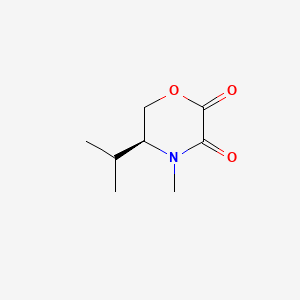

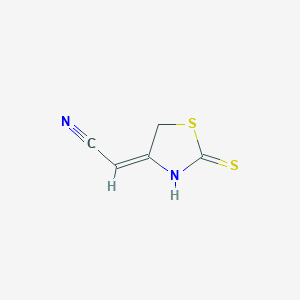
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
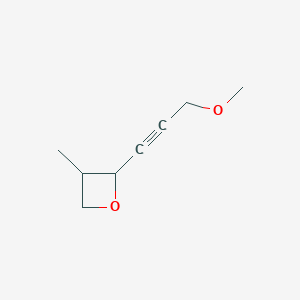
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
